molecular formula C19H28N2O3 B11075769 (2E)-N-hydroxy-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-imine

(2E)-N-hydroxy-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-imine

Cat. No.: B11075769
M. Wt: 332.4 g/mol
InChI Key: APWMOWABPJKXTE-CAPFRKAQSA-N
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Description

(2E)-N-hydroxy-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-imine is a complex organic compound with a unique structure that includes a pyrido[2,1-a]isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-hydroxy-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-imine typically involves multiple steps, including the formation of the pyrido[2,1-a]isoquinoline core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as substituted benzaldehydes and amines, followed by cyclization and functional group modifications under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-hydroxy-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2E)-N-hydroxy-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-imine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-hydroxy-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-imine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-hydroxy-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-imine is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

(NE)-N-[9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ylidene]hydroxylamine

InChI

InChI=1S/C19H28N2O3/c1-12(2)7-14-11-21-6-5-13-8-18(23-3)19(24-4)9-15(13)17(21)10-16(14)20-22/h8-9,12,14,17,22H,5-7,10-11H2,1-4H3/b20-16+

InChI Key

APWMOWABPJKXTE-CAPFRKAQSA-N

Isomeric SMILES

CC(C)CC\1CN2CCC3=CC(=C(C=C3C2C/C1=N\O)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=NO)OC)OC

Origin of Product

United States

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